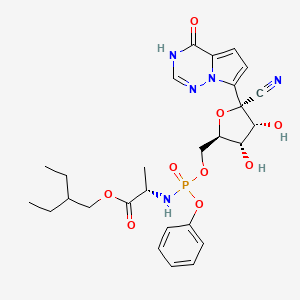
Desamino Remdesivir Triazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desamino Remdesivir Triazinone is a derivative of Remdesivir, a well-known antiviral drug used in the treatment of COVID-19. This compound is a nucleoside analog, which means it mimics the structure of natural nucleosides, the building blocks of RNA and DNA. This compound has shown potential in inhibiting the replication of RNA viruses, making it a subject of interest in antiviral research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desamino Remdesivir Triazinone involves multiple steps, starting from pyrrole derivatives. The synthetic methods can be classified into several categories:
Synthesis from Pyrrole Derivatives: This involves the formation of the triazine ring through cyclization reactions.
Synthesis via Bromohydrazone: This method uses bromohydrazone intermediates to form the triazine ring.
Formation of Triazinium Dicyanomethylide: This involves the formation of a triazinium salt, which is then converted to the triazinone compound.
Multistep Synthesis: This involves several steps, including protection and deprotection of functional groups, to achieve the final compound.
Transition Metal Mediated Synthesis: This method uses transition metals as catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the triazinone compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes using high-yield reactions, minimizing the number of steps, and ensuring the purity of the final product. The use of protecting agents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) can help in achieving high stereoselectivity and purity .
Chemical Reactions Analysis
Types of Reactions
Desamino Remdesivir Triazinone undergoes various chemical reactions, including:
Oxidation: This involves the addition of oxygen or removal of hydrogen.
Reduction: This involves the addition of hydrogen or removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
Desamino Remdesivir Triazinone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: It is used in research on RNA virus replication and inhibition.
Medicine: It has potential as an antiviral drug, particularly against RNA viruses like SARS-CoV-2.
Industry: It is used in the development of antiviral therapies and in the production of related compounds
Mechanism of Action
Desamino Remdesivir Triazinone exerts its effects by inhibiting the RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for the replication of RNA viruses. The compound mimics natural nucleosides and gets incorporated into the viral RNA, leading to premature termination of RNA synthesis. This inhibits the replication of the virus and reduces its ability to spread .
Comparison with Similar Compounds
Similar Compounds
Remdesivir: The parent compound, used in the treatment of COVID-19.
Favipiravir: Another nucleoside analog with antiviral activity.
Molnupiravir: A nucleoside analog used in the treatment of COVID-19.
Uniqueness
Desamino Remdesivir Triazinone is unique in its structure and mechanism of action. Unlike other nucleoside analogs, it has a triazinone ring, which enhances its stability and efficacy. Its ability to inhibit RNA virus replication makes it a valuable compound in antiviral research .
Properties
Molecular Formula |
C27H34N5O9P |
|---|---|
Molecular Weight |
603.6 g/mol |
IUPAC Name |
2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-cyano-3,4-dihydroxy-5-(4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazin-7-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C27H34N5O9P/c1-4-18(5-2)13-38-26(36)17(3)31-42(37,41-19-9-7-6-8-10-19)39-14-21-23(33)24(34)27(15-28,40-21)22-12-11-20-25(35)29-16-30-32(20)22/h6-12,16-18,21,23-24,33-34H,4-5,13-14H2,1-3H3,(H,31,37)(H,29,30,35)/t17-,21+,23+,24+,27-,42?/m0/s1 |
InChI Key |
JIEIOSNDWUTOOZ-MEUHYHILSA-N |
Isomeric SMILES |
CCC(CC)COC(=O)[C@H](C)NP(=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CNC3=O)O)O)OC4=CC=CC=C4 |
Canonical SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CNC3=O)O)O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


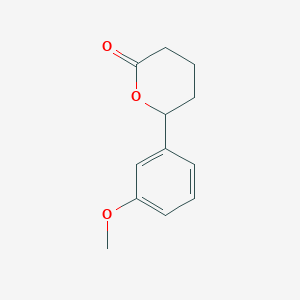
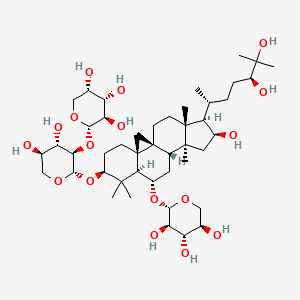
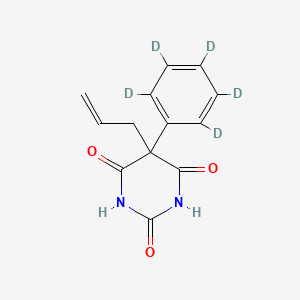
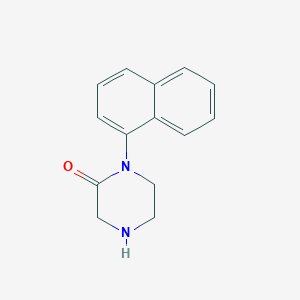
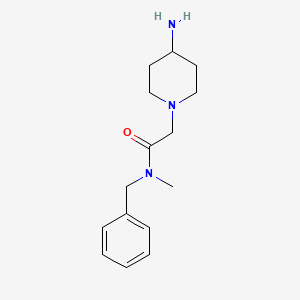
![trans-1,2,3,4-Tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium Chloride](/img/structure/B13855640.png)
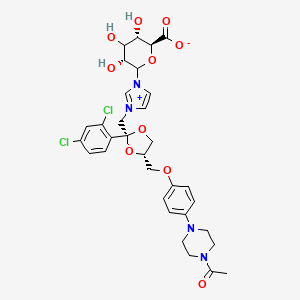
![1-Cyclohexyl-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl benzoate](/img/structure/B13855649.png)

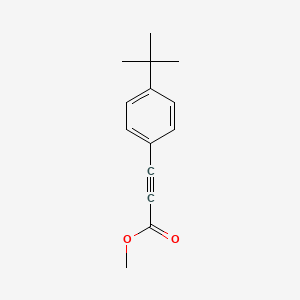

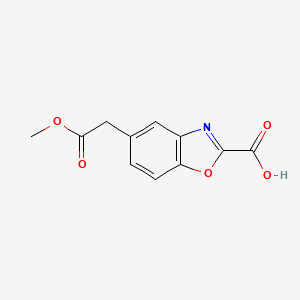
![1-isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13855666.png)

